

Comparative Analysis of Synthetic Hydantocidin Analogs: A Guide to Structure-Activity Relationships

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Compound of Interest		
Compound Name:	Hydantocidin	
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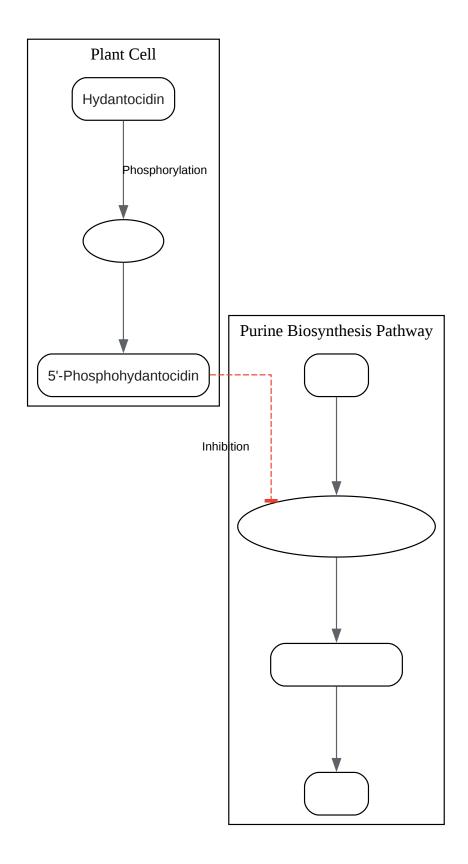
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic **hydantocidin** analogs, focusing on their structure-activity relationships (SAR) as inhibitors of adenylosuccinate synthetase (AdSS), a key enzyme in the purine biosynthesis pathway. **Hydantocidin**, a naturally occurring spiro-hydantoin nucleoside, exhibits potent herbicidal activity upon in vivo phosphorylation. Understanding the SAR of its synthetic analogs is crucial for the design of novel and more effective herbicides.

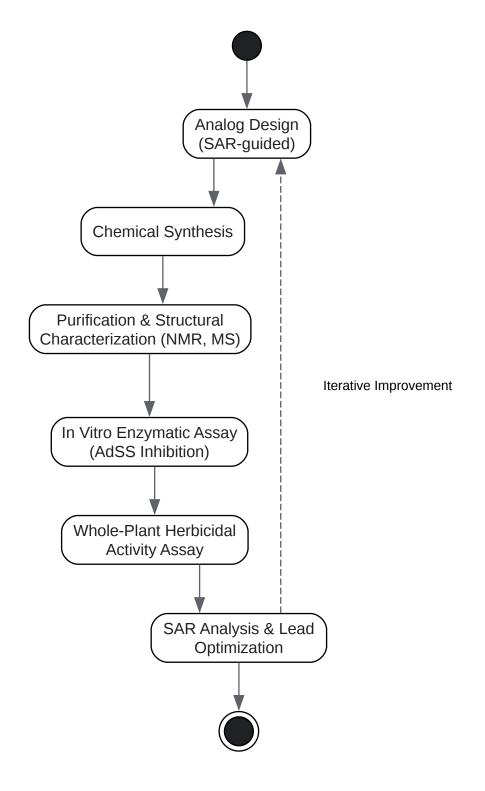
The Pathway to Herbicidal Activity: Hydantocidin's Mode of Action

Hydantocidin acts as a pro-herbicide. It is transported into plant cells and subsequently phosphorylated at the 5'-position by an endogenous kinase. This activated form, 5'-phospho**hydantocidin**, is the actual inhibitor of adenylosuccinate synthetase.[1][2] AdSS catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a critical step in the biosynthesis of adenosine monophosphate (AMP).[1][2] Inhibition of this enzyme disrupts purine nucleotide production, leading to plant death.









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References

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